molecular formula C25H18F2N2O7 B161413 Daf-FM DA CAS No. 254109-22-3

Daf-FM DA

Cat. No.: B161413
CAS No.: 254109-22-3
M. Wt: 496.4 g/mol
InChI Key: BEVHTVRRVVEMEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of DAF-FM DA (4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate) is Nitric Oxide (NO) . Nitric Oxide is a free radical and a key cellular signaling molecule, involved in various physiological and pathological processes .

Mode of Action

This compound is essentially non-fluorescent until it reacts with NO . Once inside the cell, intracellular esterases cleave off the diacetate groups, converting this compound into DAF-FM . The freed probe then reacts with Nitric Oxide to form a fluorescent benzotriazole . This reaction results in a significant increase in fluorescence, making it possible to detect and quantify low concentrations of NO .

Biochemical Pathways

Instead, it provides a means to measure the levels of NO, which plays a crucial role in various biochemical pathways, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

This compound is cell-permeant and passively diffuses across cellular membranes . Once inside the cell, it is deacetylated by intracellular esterases to become DAF-FM . The fluorescence quantum yield of DAF-FM is 0.005, but increases about 160-fold, to 0.81, after reacting with nitric oxide .

Result of Action

The result of this compound’s action is the formation of a fluorescent benzotriazole derivative when it reacts with NO . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers . This allows for the quantification of low concentrations of NO in cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the fluorescence of DAF-FM is stable above pH 5.5 . Also, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, this compound should be stored at -20°C, desiccated, and protected from light to maintain its stability .

Safety and Hazards

DAF-FM DA can cause mild skin irritation and eye irritation. It may also cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment when handling this compound and to seek medical advice if any symptoms persist .

Biochemical Analysis

Biochemical Properties

DAF-FM DA plays a significant role in biochemical reactions, particularly in the detection of nitric oxide . It interacts with nitric oxide to form a fluorescent benzotriazole . This interaction is crucial as this compound itself only has weak fluorescence, but it produces intense fluorescence when it reacts with nitric oxide .

Cellular Effects

This compound can permeate the cell membrane (cell-permeable). Once inside the cell, it can be catalyzed by intracellular esterases to form DAF-FM, which cannot permeate the cell membrane . This property allows this compound to influence cell function by enabling the detection of nitric oxide levels within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with nitric oxide. This compound is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . The fluorescence quantum yield of DAF-FM is approximately 0.005, but it increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound becomes more stable and less likely to quench compared to DAF-2 diacetate, making it more suitable for detection .

Metabolic Pathways

This compound is involved in the nitric oxide signaling pathway. It reacts with nitric oxide, a signaling molecule involved in various physiological processes, to form a fluorescent benzotriazole .

Transport and Distribution

This compound can freely diffuse across cellular membranes. Once inside the cell, it is converted to a cell-impermeant form by intracellular esterases .

Subcellular Localization

The subcellular localization of this compound is not restricted to a specific compartment or organelle. It can freely diffuse across cellular membranes and is present wherever nitric oxide is produced within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daf-FM DA involves the reaction of 3-Amino, 4-aminomethyl-2’,7’-difluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHTVRRVVEMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376348
Record name DAF-FM DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254109-22-3
Record name 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254109-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAF-FM DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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